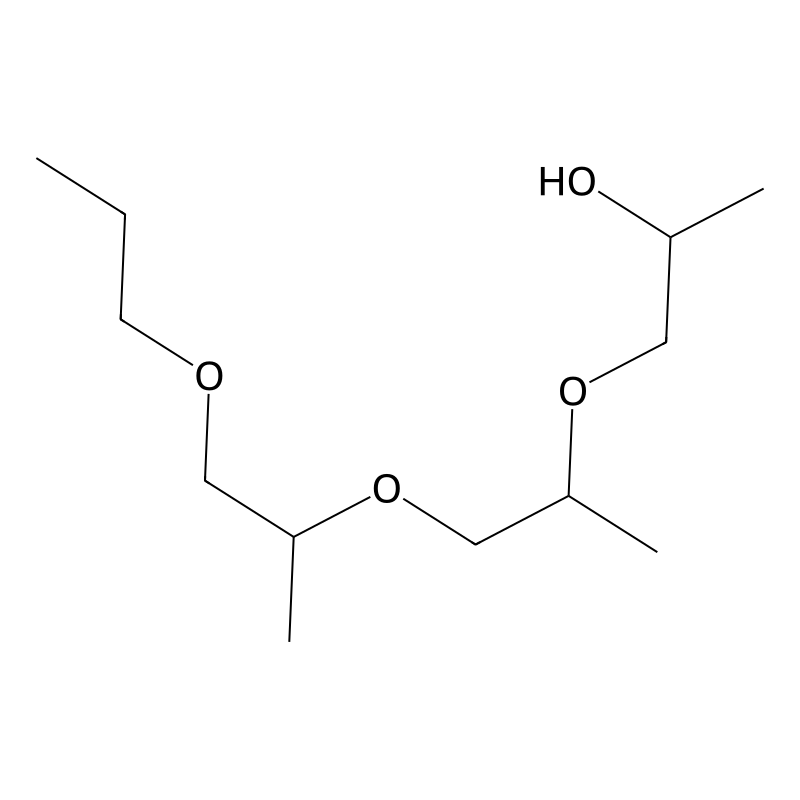

Tripropylene glycol monopropyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tripropylene glycol monomethyl ether solubility toxicity profile

Physical Properties & Solubility

The table below consolidates key physicochemical data for TPM, which directly informs its solubility profile [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Formula | C10H22O4 [1] |

| Molecular Weight | 206.28-206.32 g/mol [1] |

| Appearance | Clear, colorless liquid [2] |

| Density (at 20°C) | 1.0-1.03 g/cm³ [1] [2] |

| Boiling Point | 236-270.8 °C [1] [2] |

| Flash Point | 117.6 °C (Closed Cup) [1] [2] |

| Vapour Pressure (at 25°C) | 1.36E-05 mmHg [3] |

| Solubility in Water | Completely miscible [2] |

| General Solvency | Good solubility in a wide range of polar and non-polar substances [2]. |

Toxicity Profile Summary

The following table summarizes the available toxicity data for TPM. It is characterized by low acute toxicity and is not classified as hazardous under current regulations [1] [3].

| Toxicity Aspect | Data and Findings |

|---|---|

| Acute Oral Toxicity (LD50, rat) | 3300 µL/kg (Details of toxic effects not reported other than lethal dose value) [1]. |

| Acute Dermal Toxicity (LD50, rabbit) | 16 mL/kg (Toxic effects: Liver and kidney changes) [1]. |

| Inhalation Toxicity (LC, rat) | >30 ppm/8H (Details of toxic effects not reported other than lethal dose value) [1]. |

| Skin Irritation | Standard Draize test in rabbits; specific results not detailed [1]. |

| Other Chronic & Reproductive Toxicity | No specific data found for TPM in search results. P-series glycol ethers like TPM are generally considered less toxic than E-series because they lack a primary alcohol group and do not metabolize into toxic alkoxyacetic acids [4]. |

| Overall Classification | Not classified as hazardous. Safety Data Sheet (SDS) assigns a Health hazard rating of 0 (Poses no health hazard beyond that of ordinary combustible materials) [3]. |

Key Differentiator: P-Series vs. E-Series Glycol Ethers

A critical concept for understanding TPM's toxicity profile is the distinction between different types of glycol ethers. The following diagram illustrates the key metabolic difference that makes TPM (a P-series ether) less toxic than E-series glycol ethers.

> Metabolic pathway divergence: E-series glycol ethers metabolize into toxic acids, while P-series ethers like TPM do not, resulting in a lower toxicity risk [4].

Application Notes for Researchers

The properties of TPM make it suitable for specific applications in research and development:

- Low Volatility & High Boiling Point: Useful in formulations where controlled evaporation is needed, such as in coatings and inks [2].

- Dual Solvency: Its ability to dissolve both polar and non-polar substances makes it an effective coupling agent in complex mixtures [2].

- Low Toxicity Profile: As a P-series glycol ether, it is often a preferred substitute for more toxic E-series solvents (like 2-methoxyethanol or 2-butoxyethanol) in products where dermal exposure is possible [4].

References

- 1. | CAS#:20324-33-8 | Chemsrc tripropylene glycol monomethyl ether [chemsrc.com]

- 2. TPM Tripropylene CAS 20324-33-8 glycol monomethyl ether [nanotrun.com]

- 3. - Safety Data Sheet TRIPROPYLENE GLYCOL MONOMETHYL ETHER [chemicalbook.com]

- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

TPGME ignition delay time low temperature kinetics

Experimental Protocols from a Related Study

The search results do not contain specific protocols for TPGME, but they include a detailed methodology from a shock tube study on Methylcyclohexane (MCH), which is a common jet fuel surrogate [1]. The experimental approach for MCH can be directly used as a protocol guide for investigating other fuels like TPGME.

The core of the methodology involves using a shock tube to create high-temperature and high-pressure conditions almost instantaneously [1]. The following table summarizes the key experimental details from the MCH study that you can adapt.

| Parameter | Experimental Range for MCH | Suggested for TPGME |

|---|---|---|

| Apparatus | Shock tube with reflected shock waves | Shock tube |

| Measured Data | Ignition delay time ((\tau)) | Ignition delay time ((\tau)) |

| Diagnostics | Side-wall pressure transducers; CH* and OH* chemiluminescence emission | Pressure transducers; CH*/OH* emission |

| Temperature Range | 795 - 1560 K | To be determined for TPGME |

| Pressure Range | 1 - 50 atm | To be determined for TPGME |

| Fuel Concentration | 0.25 - 2.0% | To be determined for TPGME |

| Equivalence Ratio ((\phi)) | 0.5 - 2.0 (in air and O₂/Ar mixtures) | To be determined for TPGME |

The general workflow for such an experiment is outlined below.

Experimental workflow for shock tube ignition delay studies.

Data Presentation and Modeling

For data comparison, you would typically create tables and graphs comparing your experimental results for TPGME with predictions from detailed chemical kinetics mechanisms.

| Condition | Experimental (\tau) (ms) | Mechanism A (\tau) (ms) | Mechanism B (\tau) (ms) |

|---|---|---|---|

| T=800 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |

| T=1000 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |

| T=1200 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |

Graphviz Diagram Specifications

As you requested the creation of diagrams using Graphviz, here is a template that incorporates the specifications from your requirements and the search results [2] [3]. This includes the use of a contrasting color palette, proper label spacing, and node styling.

Template for signaling pathways or logical relationships.

Key configuration points for your Graphviz scripts:

- Label Distance: The

labeldistanceattribute is set to2.5on edges, which moves the edge labels further away from the nodes for better readability [3] [4]. - Color and Contrast: The template uses the specified color palette. Crucially, the

fontcoloris explicitly set to ensure high contrast against each node'sfillcolor[2]. - Node Styling: Using

shape=rectandstyle="rounded,filled"creates modern, filled nodes with rounded corners [2]. - Layout: The

splines=orthoattribute forces straight, orthogonal connecting lines, which is often clearer for technical diagrams [3].

References

tripropylene glycol monomethyl ether reaction pathways decomposition

Physicochemical Properties of TPGME

The table below summarizes key identified properties of TPGME for researchers [1].

| Property | Value / Information |

|---|---|

| Common Name | Tripropylene Glycol Monomethyl Ether [1] |

| CAS Number | 20324-33-8 [1] |

| Molecular Formula | C10H22O4 [1] |

| Molecular Weight | 206.279 g/mol [1] |

| Density | 1.0±0.1 g/cm³ [1] |

| Boiling Point | 270.8±20.0 °C at 760 mmHg [1] |

| Flash Point | 117.6±21.8 °C [1] |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C [1] |

| LogP (Partition Coefficient) | -0.47 [1] |

| Synonym Examples | Dowanol TPM, Propasol solvent TM, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-propan-2-ol [1] |

Research Context and Suggested Methodologies

While data for TPGME is limited, one study on monoglyme (a simpler glycol ether) provides a potential research framework [2]. The low-temperature oxidation mechanism was investigated via theoretical calculations and kinetic modeling [2].

Key methodological steps from this analogous research include [2]:

- Potential Energy Surface Calculation: Using density functional theory (DFT) methods to investigate reactions between fuel radicals and O₂.

- Rate Constant Calculation: Calculating temperature- and pressure-dependent rate constants by solving the time-dependent master equation based on RRKM theory.

- Model Validation: Validating the established kinetics by comparing simulated results with experimental data from setups like a jet-stirred reactor (JSR).

For TPGME, one search result confirms it is a subject of study in the context of "oxidation behavior and mechanism" via ReaxFF molecular dynamics simulation, but no detailed data is provided [3].

Experimental Workflow for Pathway Analysis

The diagram below outlines a generalized experimental and computational workflow for elucidating the reaction pathways of a compound like TPGME, based on the methodologies found in the research [2].

Research workflow for reaction pathway analysis

References

TPGME physicochemical characterization safety data

Physicochemical Properties of TPGME

The table below summarizes the fundamental physicochemical properties of Tripropylene Glycol Monomethyl Ether (CAS 25498-49-1).

| Property | Value / Description |

|---|---|

| Chemical Name | Tripropylene Glycol Monomethyl Ether [1] |

| CAS Number | 25498-49-1 [1] |

| Molecular Formula | C10H22O4 [1] |

| Molecular Weight | 206.28 g/mol [1] |

| Appearance | Colorless liquid [1] |

| Odor | Ether-like [1] |

| Flash Point | 113 °C (closed cup) [1] |

| Boiling Point | 100 °C at 3 hPa [1] |

| Melting Point | -77.8 °C [1] |

| Vapor Pressure | 0.0 hPa at 25 °C [1] |

| Autoignition Temperature | 277 °C [1] |

| Water Solubility | Soluble (0 - 100 °C) [1] |

| Partition Coefficient (log Pow) | 0.080 at 21 °C [1] |

| Density | No data available in search results |

| Viscosity (kinematic) | 6.71 mm²/s at 20 °C [1] |

| Surface Tension | 68.8 mN/m at 20 °C [1] |

| NFPA 704 Rating | Health: 1, Flammability: 1, Reactivity: 0 [1] |

Safety and Toxicology Profile

The following table outlines the known safety and toxicological information for TPGME.

| Aspect | Data |

|---|---|

| GHS Signal Word | No signal word [1] |

| Acute Oral Toxicity (LD50, Rat) | 3,500 mg/kg [1] |

| Acute Dermal Toxicity (LD50, Rabbit) | 15,440 mg/kg [1] |

| Skin Irritation (Rabbit) | No skin irritation [1] |

| Eye Irritation (Rabbit) | No eye irritation [1] |

| Skin Sensitization (Mouse) | Does not cause skin sensitization [1] |

| Mutagenicity (Ames Test) | Negative [1] |

| PBT/vPvB Assessment | Not considered PBT or vPvB [1] |

| Aquatic Toxicity (Fish, LC50) | 11,619 mg/l (96h, Fathead minnow) [1] |

| Aquatic Toxicity (Daphnia, EC50) | >10,000 mg/l (48h, Daphnia magna) [1] |

| Biodegradability | Readily biodegradable (66% in 28 days) [1] |

Handling, Storage, and Regulatory Information

| Category | Details |

|---|---|

| Storage | Keep container tightly closed [1]. |

| Incompatibilities | Strong oxidizing agents [1]. |

| Special Hazards | Combustible; forms explosive mixtures with air on intense heating [1]. |

| Personal Protection | Eye protection (safety glasses); respiratory protection not required except in case of aerosol formation [1]. |

| Regulatory Status (Inventories) | Listed on China IECSC, EC Inventory, EINECS, Korea KECL, and New Zealand NZIoC [1]. |

| Transport Classification | Not classified as dangerous in transport regulations [1]. |

Experimental Methodology Overview

While the search results lack a full, step-by-step protocol for TPGME characterization, one study provides a detailed methodology for measuring density (ρ) and viscosity (η) in a binary system containing Propylene Glycol Methyl Ether (PGME), a closely related compound [2]. This can serve as a high-quality reference for experimental design.

The workflow below summarizes the experimental and computational procedures from this study.

Experimental and computational workflow for characterizing solvent properties and intermolecular interactions, based on a study of a PGME binary system [2].

Key Experimental Details [2]:

- Sample Preparation: Pure reagents were used as received. Binary mixtures were prepared at various mole ratios using a high-precision electronic balance (BSA224S-CW, ±0.0001 g). Strict measures were taken to prevent evaporation and moisture absorption, including sealing samples.

- Density and Viscosity Measurement: Density (

ρ) was measured using an oscillating U-tube densimeter. Viscosity (η) was determined with a calibrated capillary viscometer. Measurements were taken at temperatures ranging from 298.15 K to 318.15 K (25 °C to 45 °C) at atmospheric pressure. - Intermolecular Interaction Analysis: The formation of intermolecular hydrogen bonds (IHBs) between the alcohol and amine was demonstrated and analyzed using UV-Vis, Raman, and

^1H NMR spectroscopy. - Computational Methods: Density Functional Theory (DFT) calculations were performed using Gaussian 09 software at the B3LYP/6-311+g(d,p) theoretical level to obtain stable molecular conformations and interaction energies.

Key Insights for Researchers

- Favorable Safety Profile: The data suggests TPGME has a relatively low acute toxicity profile and is not a skin or eye irritant, making it a potentially suitable solvent for various formulations [1].

- Environmental Compatibility: Its readiness to biodegrade and low aquatic toxicity are positive indicators from an environmental safety standpoint [1].

- Industrial Versatility: TPGME is recognized for its low toxicity, good solvency, and quick evaporation, leading to its use in coatings, electronics manufacturing, and personal care products [3]. This existing industrial application base can inform its selection in drug formulation.

References

tripropylene glycol monomethyl ether thermodynamic properties

Physical & Thermodynamic Properties at a Glance

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂O₄ | - | [1] [2] |

| Molecular Weight | 206.28 - 206.3 g/mol | - | [1] [2] [3] |

| Boiling Point | 243 °C | At 760 mmHg | [1] [4] [3] |

| Melting Point | -77.8 °C to -79 °C | - | [1] [2] [4] |

| Flash Point | 113 °C - 124 °C | Closed cup | [2] [4] [3] |

| Density | 0.965 - 0.968 g/cm³ | At 20°C - 25°C | [2] [4] [3] |

| Vapor Pressure | < 0.1 - 0.01 mmHg | At 20°C - 25°C | [4] [3] |

| Viscosity (Dynamic) | 5.5 cP | At 25°C | [4] [3] |

| Refractive Index | 1.429 - 1.43 | - | [1] [2] [5] |

| Water Solubility | Soluble to Infinite | At 25°C | [1] [2] [3] |

| Specific Gravity | 0.965 | At 25°C | [3] |

| Auto Ignition Temp. | 277 °C | - | [4] [6] |

| Surface Tension | 30 - 68.8 mN/m | At 1% actives, 20-25°C | [4] [3] |

| Log P (Octanol-Water) | 0.08 - 0.31 | - | [2] [4] [6] |

Safety and Handling Profile

The relationship between key safety parameters is illustrated below.

TPGME exhibits a high boiling point and low vapor pressure, indicating low volatility under standard conditions. Its high flash point classifies it as combustible rather than highly flammable.

Experimental Data & Methodology

The search results do not contain detailed experimental protocols for measuring the thermodynamic properties of TPGME. However, some toxicological and ecological test methods are referenced in the safety data.

Toxicological Tests: Key studies cited followed standardized OECD test guidelines, which are internationally recognized methods [6].

- Acute Oral Toxicity (LD₅₀): Tested in rats at 3,500 mg/kg (OECD Guideline 401).

- Acute Dermal Toxicity (LD₅₀): Tested in rabbits at 15,440 mg/kg (OECD Guideline 402).

- Skin and Eye Irritation: Tested in rabbits, resulting in "no irritation" (OECD Guidelines 404).

- Skin Sensitization: Tested in mice, resulting in "does not cause skin sensitization" (OECD Guideline 429).

- Ames Test: Conducted on Salmonella typhimurium with and without metabolic activation, yielding a negative (non-mutagenic) result (OECD Guideline 471).

Ecological Tests:

- Biodegradability: Classified as readily biodegradable, with 66% degradation in 28 days under aerobic conditions (OECD Test Guideline 301F) [6].

- Aquatic Toxicity: LC₅₀ for fish (Pimephales promelas) is 11,619 mg/l (96-hour study, OECD 203), and LC₅₀ for water fleas (Daphnia magna) is >10,000 mg/l (48-hour study, OECD 202) [6].

References

- 1. Tripropylene Glycol Monomethyl Ether 25498-49-1 [tcichemicals.com]

- 2. TRIPROPYLENE GLYCOL MONOMETHYL ETHER [chemicalbook.com]

- 3. DOWANOL™ TPM Glycol Ether [dow.com]

- 4. Glycol Ether TPM [univarsolutions.com]

- 5. Tripropylene Glycol Monomethyl Ether - DOSS - TURI [doss.turi.org]

- 6. - Safety Data Sheet TRIPROPYLENE GLYCOL MONOMETHYL ETHER [chemicalbook.com]

TPGME spectroscopic analysis NMR prediction

NMR Prediction Methodologies and Tools

For researchers aiming to predict NMR chemical shifts, several computational approaches are available. The table below summarizes the core methodologies, their descriptions, and applicability to molecules like TPGME.

| Methodology | Description | Application / Note |

|---|---|---|

| Database/Algorithmic Prediction [1] | Predicts chemical shifts by comparing the query structure to a database of known experimental NMR spectra. | Fast but potentially less accurate for novel or complex structures. |

| Quantum-Chemical DFT Calculations [1] | Uses Density Functional Theory to compute NMR parameters from first principles based on molecular geometry. | Highly accurate; suitable for conformational analysis and complex systems [1]. |

| Graph-Machine Learning [1] | Employs machine learning models trained on molecular graphs to estimate chemical shifts. | Shows high predictive accuracy (e.g., RMSE of 0.9 ppm for benzenic compounds) [1]. |

| Specialized Web Tools (e.g., CASPER) [2] | Web-based program for predicting (^1)H and (^13)C chemical shifts of glycans and glycoconjugates. | Highlights that prediction tools can be tailored to specific molecular classes. |

Workflow for Theoretical NMR Analysis

For a molecule like TPGME, a robust theoretical study often follows the workflow below to establish a reliable kinetic model or predict spectroscopic properties [3].

Theoretical NMR analysis workflow from calculation to validation.

A Practical Path Forward for TPGME Analysis

Given the lack of direct data on TPGME, here is a practical approach to guide your research:

- Leverage Available Software: Utilize commercial NMR predictor software (e.g., ACD/Labs NMR Predictors, which is actively updated [4]) or academic tools to obtain a first-pass prediction for TPGME.

- Initiate DFT Calculations: Perform a conformational search for TPGME, then use quantum-chemical methods (e.g., DFT as described in [1]) to calculate its optimized geometry and NMR parameters ((^1)H and (^13)C chemical shifts). This provides a high level of theoretical accuracy.

- Validate with Experimentation: The true test of any prediction is experimental data. You will need to acquire a pure sample of TPGME and record its NMR spectrum to validate your computational models, a cornerstone practice in physical organic chemistry [1].

References

- 1. New Insights into Nuclear Magnetic Resonance (NMR) ... [mdpi.com]

- 2. NMR Chemical Shift Prediction of Glycopeptides and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the low-temperature oxidation mechanism of a ... [sciencedirect.com]

- 4. New Features and Updates | NMR Predictors Version 2025 [acdlabs.com]

Application Notes and Protocols: TPGME Diesel Blends for Soot Reduction and Combustion Optimization

Then, I will now begin writing the main body of the application notes.

Introduction

Tripropylene glycol monomethyl ether (TPGME) has emerged as a promising oxygenated additive for diesel fuels, demonstrating significant potential for reducing particulate matter (PM) emissions while maintaining or improving combustion performance. These application notes provide a comprehensive technical reference for researchers seeking to implement TPGME-diesel blends in combustion optimization studies. TPGME (C10H22O4) is a long-chain oxygenated compound with several advantageous properties for compression-ignition engines, including a high cetane number of 81, which indicates superior ignition quality compared to conventional diesel fuels. The molecule's chemical structure features multiple oxygen atoms in ether functional groups, which contributes to its remarkable soot-reduction capabilities by fundamentally altering the combustion process and reducing soot precursor formation.

The utilization of TPGME addresses a critical need in combustion research: the development of effective strategies to reduce particulate emissions without compromising engine performance. As regulatory standards for particulate emissions become increasingly stringent worldwide, oxygenated additives like TPGME offer a promising pathway to achieve compliance while potentially reducing dependence on aftertreatment systems. These application notes synthesize recent research findings to provide standardized protocols for evaluating TPGME-diesel blends across various experimental setups, from fundamental laminar flame configurations to applied optical engine studies.

Fuel Properties and Blending Formulations

Key Properties of TPGME

TPGME possesses distinct physicochemical properties that make it particularly suitable for diesel blending applications. With a molecular formula of C10H22O4, TPGME contains approximately 32-36% oxygen by weight, significantly higher than most biodiesel formulations or other oxygenated additives. This high oxygen content is a primary factor in its soot reduction capabilities. The compound has a cetane number of 81, which exceeds conventional diesel (typically 40-55) and indicates superior ignition characteristics [1]. This high cetane number contributes to reduced ignition delay periods, potentially enabling more precise combustion phasing control in advanced compression-ignition strategies.

The molecular structure of TPGME features three ether linkages, which provide the oxygen atoms necessary for soot reduction while maintaining favorable fuel properties. Unlike alcohols or esters, the ether functional groups in TPGME contribute to better miscibility with diesel across a wide range of temperatures and reduce the potential for separation in storage. Additionally, TPGME has a higher flash point compared to short-chain oxygenates, addressing safety concerns associated with fuel handling and storage [1]. Its boiling point range (200-250°C) aligns well with diesel distillation characteristics, ensuring coordinated evaporation and mixing during the combustion process.

Blend Formulation Strategies

Table 1: TPGME-Diesel Blend Formulations and Key Properties

| Blend Ratio (TPGME % vol.) | Oxygen Content (% wt.) | Estimated Cetane Number | Primary Application Context |

|---|---|---|---|

| 10% | 3.2-3.6% | 46-49 | Moderate soot reduction |

| 25% | 8.0-9.0% | 54-58 | Significant soot reduction [2] |

| 50% | 16.0-18.0% | 63-68 | Advanced soot reduction studies [3] [4] |

| 100% (Neat TPGME) | 32.0-36.0% | 81 | Fundamental combustion research |

Based on experimental results, a 25% TPGME blend with diesel represents an optimal balance between soot reduction potential and maintenance of engine performance characteristics. This blend ratio has demonstrated the capability to reduce soot emissions by approximately 50% in engine studies [1]. For more aggressive soot reduction targets, particularly in heavily diluted combustion regimes, 50% blends have been investigated with promising results, nearly eliminating engine-out smoke emissions in some optical engine experiments [3] [4].

When preparing TPGME-diesel blends, researchers should note that TPGME has a lower net heat of combustion (~27-29 MJ/kg) compared to conventional diesel (~42-45 MJ/kg). This energy density difference requires adjustment of fuel injection quantities to maintain equivalent energy input across comparative experiments. Additionally, the higher oxygen content of TPGME-diesel blends affects the stoichiometric air-fuel ratio, which should be accounted for when calculating equivalence ratios in combustion analysis.

Experimental Methods and Configurations

Optical Engine Diagnostics

Optical engine experiments provide valuable insights into in-cylinder processes, enabling direct observation of spray development, combustion characteristics, and soot formation. The standard configuration for TPGME-diesel blend evaluation employs a single-cylinder optical engine with Bowditch piston design and quartz windows for full optical access [2]. This configuration maintains realistic engine geometry and flow fields while permitting application of advanced laser diagnostics. Key specifications for optical engine testing typically include: compression ratio of 13.5-16.0:1, engine speed of 1200-1500 rpm, and injection pressures ranging from 500-2000 bar to represent modern common-rail systems.

Mie-scattering imaging is employed to characterize liquid spray penetration and cone angle using a high-speed camera with appropriate laser illumination. This technique allows researchers to quantify differences in fuel atomization and vaporization between TPGME blends and baseline diesel fuels [2]. For combustion analysis, natural luminosity (NL) imaging captures the spectral radiation from soot particles during combustion, providing qualitative and semi-quantitative data on soot distribution and temperature [2] [3]. For more advanced soot quantification, laser-induced incandescence (LII) can be implemented to measure two-dimensional soot volume fractions, while laser extinction measurements (LEM) provide path-integrated soot concentration data.

Table 2: Standard Operating Conditions for Optical Engine Evaluation

| Parameter | Low Load Condition | Medium Load Condition | High Load Condition |

|---|---|---|---|

| Engine Speed (rpm) | 1200 | 1500 | 1500 |

| Injection Pressure (bar) | 500-800 | 1000-1500 | 1500-2000 |

| Intake O2 Concentration (%) | 15-18 | 18-21 | 21-23 |

| Injection Strategy | Multiple pilots + main | Pilot + main | Main ± post |

| Intake Temperature (°C) | 40-60 | 30-50 | 30-50 |

Laminar Diffusion Flame Studies

For fundamental investigation of soot formation mechanisms, laminar diffusion flames provide a controlled environment where physical and chemical effects can be isolated. The standard coflow burner configuration stabilizes a laminar diesel diffusion flame, which is accessible for detailed laser diagnostics [5]. In this setup, fuel is delivered through a central nozzle (typically 1.0-1.5 cm diameter) while air flows through a concentric outer tube, creating a stable flame suitable for quantitative measurements.

Laser-induced incandescence (LII) measurements are performed using a pulsed Nd:YAG laser (commonly at 1064 nm) to heat soot particles to temperatures where they incandesce strongly. The detected signal (typically at 400-450 nm) is proportional to soot volume fraction, enabling two-dimensional mapping of soot distribution within the flame [5]. For simultaneous measurement of soot aggregate size, wide-angle light scattering (WALS) can be implemented, providing data on the radii of gyration of soot aggregates. Additionally, two-color pyrometry serves to measure soot temperature, which is crucial for understanding the balance between soot formation and oxidation processes.

The experimental workflow for laminar flame studies involves careful calibration of laser diagnostics, establishment of stable flame conditions, systematic data acquisition across multiple flame heights, and processing of results to quantify differences between TPGME blends and baseline fuels. This approach allows researchers to isolate the chemical effects of TPGME addition from the complex physical processes occurring in engine environments.

Performance Data and Evaluation

Soot Reduction Performance

Quantitative evaluation of TPGME-diesel blends across multiple experimental configurations demonstrates consistent and significant reduction in soot emissions. In optical engine studies using natural luminosity imaging, a 25% TPGME blend reduced soot luminosity by approximately 50% compared to neat diesel fuel under low-load operating conditions [1] [2]. At medium load conditions, where in-cylinder temperatures are higher, TPGME demonstrated even greater effectiveness for soot reduction, though the absolute soot levels are typically lower across all fuels at these conditions.

In laminar diffusion flame studies, which isolate chemical effects from physical mixing processes, TPGME blends demonstrated dose-dependent soot reduction [5]. A blend with 9% TPGME by volume reduced soot volume fraction by up to 36% compared to baseline diesel fuel, confirming the compound's potent soot-suppression capabilities at a fundamental level. The soot reduction effectiveness of TPGME is particularly notable given that polyoxymethylene dimethyl ethers (PODE) with higher oxygen content showed slightly greater soot reduction in comparative studies [5].

Heavy-duty optical engine experiments with 50/50 TPGME-diesel blends demonstrated near-complete elimination of engine-out smoke emissions, with researchers reporting that TPGME addition "effectively eliminated engine-out smoke emissions by curtailing soot production and/or increasing soot oxidation during and after the end of fuel injection" [3] [4]. This dramatic reduction suggests that higher blend ratios may enable soot-free combustion in optimized engine configurations.

Combustion Performance Characteristics

Beyond soot reduction, TPGME addition significantly influences overall combustion characteristics. The high cetane number of TPGME (CN = 81) reduces ignition delay, potentially enabling more precise control of combustion phasing in advanced compression-ignition strategies [1]. This high reactivity is particularly beneficial in low-temperature combustion modes, where maintaining stable combustion can be challenging.

The presence of oxygen atoms in TPGME's molecular structure alters the combustion chemical pathways, reducing the formation of soot precursors while maintaining combustion efficiency. However, researchers should note that TPGME has a lower net heat of combustion compared to conventional diesel, which can lead to increased hydrocarbon (HC) and carbon monoxide (CO) emissions if injection durations are not adjusted to maintain equivalent energy input [3] [4]. The effect of TPGME on nitrogen oxide (NOx) emissions appears to be more complex, with some studies showing moderate increases while others report minimal changes or even decreases, depending on injection pressure and other operating parameters [4].

Implementation Protocols

Fuel Blending Procedure

Materials Required: Ultra-low sulfur certification diesel fuel (e.g., #2 diesel), TPGME (purity >98%), graduated cylinders or precision mass balance, sealed blending containers, magnetic stirrer.

Step 1: Calculate Required Volumes - Determine the appropriate volumes of TPGME and diesel based on the desired blend ratio (see Table 1). For maximum accuracy, use mass-based blending with conversion using measured densities (TPGME: ~0.92-0.95 g/mL, diesel: ~0.82-0.85 g/mL).

Step 2: Sequential Mixing - Add the diesel fuel to the blending container first, followed by TPGME. This sequence minimizes potential evaporation losses of more volatile components.

Step 3: Homogenization - Seal the container and mix using a magnetic stirrer for 30 minutes at moderate speed (300-400 rpm). Avoid vigorous mixing that might incorporate air bubbles or cause static charge accumulation.

Step 4: Stability Verification - Let the blended fuel stand for 24 hours, then inspect for phase separation or haze. Properly blended TPGME-diesel mixtures should remain clear and homogeneous without visible separation.

Storage Considerations: Store blended fuels in sealed, opaque containers to prevent oxidation or moisture absorption. Use within 30 days of blending to ensure consistent properties.

Optical Engine Testing Protocol

Setup and Calibration:

- Install the optical engine with appropriate quartz components and align imaging systems.

- Calplicate Mie-scattering system using standardized sprays.

- Set engine operating conditions according to Table 2 for the desired load point.

- Establish skip-firing pattern (typically 1 fired cycle per 10 motored cycles) to protect optical components.

Data Acquisition:

- Conduct Mie-scattering imaging for liquid phase spray characterization (minimum 20 injections).

- Perform natural luminosity imaging during combustion (minimum 30 cycles).

- For advanced diagnostics, implement LII and laser extinction measurements.

- Record cylinder pressure data同步 for combustion analysis.

Data Analysis:

- Process spray images to determine liquid penetration length and cone angle.

- Analyze natural luminosity images to determine spatial and temporal distribution of soot radiation.

- Calculate heat release rate from cylinder pressure data.

- Correlate soot reduction with combustion phasing parameters.

Laminar Flame Characterization Protocol

Burner Setup:

- Configure coflow burner with fuel delivery system.

- Establish stable baseline diesel flame with controlled fuel flow rate.

- Align laser diagnostics (LII, WALS) with translation stages for spatial mapping.

Measurement Procedure:

- Acquire LII and WALS data at multiple heights above burner (5-50 mm in 5 mm increments).

- Repeat measurements for each TPGME blend concentration (1%, 3%, 9%, 25% by volume).

- Perform two-color pyrometry for temperature measurement.

- Conduct minimum of 3 repetitions for each condition to ensure statistical significance.

Data Processing:

- Convert LII signals to soot volume fraction using calibration data.

- Calculate radii of gyration from WALS measurements.

- Correlate soot reduction with blend concentration and oxygen content.

- Compare spatial distribution of soot with temperature profiles.

Mechanism of Action and Theoretical Basis

Chemical Kinetic Pathways

The soot reduction capability of TPGME originates from fundamental alterations to the combustion chemical pathways. Quantum chemical computations reveal that TPGME's molecular structure significantly influences its low-temperature oxidation behavior [1]. The autoignition reactions begin with H-abstraction from the TPGME molecule by OH and HO2 radicals, forming fuel radicals that subsequently experience oxygen addition.

A critical step in the low-temperature oxidation mechanism is the conversion of alkylperoxy (ROO) radicals to hydroperoxyalkyl (QOOH) radicals through internal H-migration [1]. This reaction represents a key branching point in the combustion pathway, with subsequent reactions of QOOH radicals leading to chain-branching that accelerates combustion at low temperatures. Theoretical calculations of potential energy surfaces for these reactions indicate that the presence of oxygen atoms in the TPGME molecular structure significantly influences the feasibility and rate constants of these isomerization reactions compared to conventional hydrocarbons.

Additionally, alcohol elimination reactions play a substantial role in the intermediate temperature ignition of TPGME [1]. These reaction pathways provide alternative oxidation routes that compete with soot precursor formation, effectively reducing the molecular building blocks necessary for polycyclic aromatic hydrocarbon (PAH) formation and subsequent soot particle inception.

Figure 1: Chemical Pathways for TPGME Soot Reduction

Physical Mechanisms

In addition to chemical kinetic effects, TPGME influences the physical processes of combustion that affect soot formation. The oxygen atoms distributed throughout the TPGME molecule become available during the combustion process, promoting more complete oxidation of carbon atoms before they can form soot precursors. This mechanism is particularly effective in fuel-rich regions of the combustion chamber where soot formation typically occurs.

The high cetane number of TPGME contributes to shorter ignition delays, which alters the fuel-air mixing process before combustion begins. This modified mixing history can reduce the formation of locally fuel-rich zones that serve as soot nucleation sites [1] [3]. Additionally, the altered spray characteristics and vaporization behavior of TPGME-diesel blends may influence air entrainment and fuel-air mixing, further affecting soot formation processes.

Research suggests that TPGME primarily reduces soot by curtailing soot production rather than enhancing soot oxidation, as evidenced by reduced natural luminosity throughout the combustion process rather than just in the later stages [3]. This observation supports the hypothesis that the chemical effects of TPGME predominantly interfere with the early stages of soot formation, including nucleation and surface growth processes.

Conclusion

TPGME represents an effective oxygenated additive for diesel fuels with demonstrated soot reduction capabilities across multiple experimental configurations. These application notes provide comprehensive protocols for researchers to implement TPGME-diesel blends in combustion studies, from fundamental laminar flame experiments to applied optical engine research. The standardized methodologies outlined herein enable consistent evaluation and comparison of TPGME performance across different research facilities.

The soot reduction mechanism of TPGME involves both chemical kinetic effects, through altered low-temperature oxidation pathways and competing reaction mechanisms, and physical effects, through modified ignition characteristics and fuel-air mixing processes. Researchers should consider blend ratios between 25-50% by volume for significant soot reduction while maintaining practical fuel properties.

Future research directions should focus on optimizing injection strategies specifically for TPGME-diesel blends, investigating long-term compatibility with engine components and aftertreatment systems, and exploring synergies with other emission reduction technologies. The combination of TPGME with advanced combustion modes such as reactivity-controlled compression ignition (RCCI) or homogeneous charge compression ignition (HCCI) represents a promising avenue for achieving ultra-low emissions while maintaining high efficiency.

References

- 1. A quantum chemical computation and model investigation ... [sciencedirect.com]

- 2. Effects of Injector Aging and TPGME as a Fuel Additive [mdpi.com]

- 3. Investigation of a tripropylene-glycol monomethyl ether and ... [osti.gov]

- 4. Investigation of a tripropylene-glycol monomethyl ether and ... [ui.adsabs.harvard.edu]

- 5. Impact of Oxygenated Additives on Soot Properties during ... [mdpi.com]

tripropylene glycol monomethyl ether oxygenated fuel additive engine testing

TPGME Application Notes: Engine Performance and Emissions

Extensive research has confirmed that TPGME is an effective oxygenated additive for reducing harmful emissions, particularly soot, from compression ignition (CI) engines. Its high oxygen content and unique poly-ether molecular structure, which includes primary, secondary, and tertiary C–H bonds, are key to its performance [1].

The table below summarizes the core findings from engine testing:

| Aspect | Impact of TPGME Addition | Key Findings & Quantifiable Effects |

|---|

| Engine Performance | Variable impact on efficiency, minor effect on consumption. | Brake Thermal Efficiency (BTE): Minimal change [2]. Brake-Specific Fuel Consumption (BSFC): Increases with higher blend ratios (e.g., 10-30%) due to lower energy content [2]. | | Combustion Characteristics | Stable combustion process. | Heat Release Rate (HRR) & In-Cylinder Pressure: No significant adverse effects reported [2]. Ignition Delay: TPGME exhibits no Negative Temperature Coefficient (NTC) behavior in low-temperature regimes (530-1280 K) [1]. | | Exhaust Emissions | Significant reduction in particulate matter; variable impact on gases. | Particulate Matter (PM)/Soot: Significant reduction; acts as a soot-suppressing additive [1]. Nitrogen Oxides (NOx): Trend of reduction observed in some studies [2]. Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Quantifiable changes observed, specific trends depend on engine speed and load [2]. |

Detailed Experimental Testing Protocols

To ensure reproducible and comparable results, adherence to a standardized testing protocol is essential. The following methodology is compiled from experimental procedures detailed in recent scientific literature.

Fuel Blend Preparation

The first step involves creating homogeneous and stable fuel blends.

- Materials:

- Base fuel: Conventional ultra-low-sulfur diesel.

- Additive: Tripropylene glycol monomethyl ether (TPGME).

- Blending Procedure:

- Blend TPGME with diesel in specific volume ratios (e.g., 10%, 15%, 25%, 30%) [2]. For fundamental chemical kinetics studies, lower concentrations (e.g., 0.25%) in an inert gas like nitrogen are used [1].

- Use a magnetic stirrer to mix the blends for a minimum of 25 minutes to ensure a homogeneous mixture [3].

- Store the prepared blends in sealed containers to prevent contamination and evaporation.

Engine Test Bed Configuration

Testing is performed on a modified compression ignition engine, often adapted for dual-fuel operation.

- Engine Setup:

- Engine Type: Single-cylinder, water-cooled, direct injection CI engine [3].

- Power & Speed: Typically 3.5 kW at a constant speed of 1500 rpm [3]. Tests are also conducted across a range of speeds (e.g., 1500, 1800, 2000, 2400 rpm) [2].

- Compression Ratio: Adjustable, often set within a standard range (e.g., 17.5:1) [3].

- Injection Timing: Fixed, for example, at 23° before Top Dead Center (TDC) [3].

- Data Acquisition:

- Performance Parameters: Measure Brake-Specific Fuel Consumption (BSFC), Brake Thermal Efficiency (BTE), and Brake Mean Effective Pressure (BMEP) using an engine dynamometer and data acquisition system [2].

- Combustion Analysis: Use an in-cylinder pressure transducer coupled with a crank-angle encoder to analyze in-cylinder pressure and calculate Heat Release Rate (HRR) [2].

Emissions Measurement Protocol

Exhaust gas emissions are quantified using analytical instruments.

- Sampling: A raw exhaust gas sample is drawn directly from the exhaust line.

- Analyzers:

- Procedure:

- Start the engine and allow it to stabilize at the desired speed and load.

- Conduct measurements for the baseline diesel fuel.

- Switch to the TPGME-diesel blend and repeat measurements after engine stabilization.

- Record data for at least three runs under each condition to ensure repeatability.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from preparation to data analysis.

Summary and Research Implications

Tripropylene glycol monomethyl ether (TPGME) is a validated oxygenated additive for significantly reducing particulate matter emissions in diesel engines without severely compromising engine performance. The provided protocols offer a foundation for reproducible testing.

Future work should focus on optimizing blend ratios for a wider range of engine platforms, conducting long-term durability studies, and further elucidating the low-temperature oxidation kinetics of TPGME to refine chemical kinetic models [1].

References

Application Notes and Protocols: Optical Engine Diagnostics of TPGME Combustion Using Natural Luminosity and OH Chemiluminescence

Introduction to TPGME as Fuel Additive

Tri-propylene glycol mono-methyl ether (TPGME) represents a significant class of oxygenated fuel additives that have demonstrated substantial potential for reducing particulate emissions in compression ignition engines. TPGME (chemical formula: C₁₀H₂₂O₄) is characterized by its high oxygen content (approximately 31% by weight) and molecular structure featuring four oxygen atoms distributed throughout a branched carbon chain containing both alcoholic and ether functional groups [1]. This specific molecular arrangement is critically important, as research has confirmed that all oxygen atoms in TPGME remain available for participation in combustion reactions, thereby effectively suppressing soot precursor formation compared to other oxygenates where a significant portion of oxygen may be unavailable for soot reduction [1].

The commercial production of TPGME typically results in a mixture of eight isomers with similar physicochemical properties, making separation impractical for combustion applications [1]. From a research perspective, a single surrogate isomer (identified as Isomer 3a in scientific literature) is commonly employed to represent the commercial mixture in kinetic modeling and experimental studies [1]. When used as a diesel fuel additive, TPGME has demonstrated remarkable soot reduction capabilities, with studies showing that adding 20% by volume of TPGME to diesel fuel reduced particulate emissions by 47% in diesel engine tests [1]. Further research in optical engines has confirmed that TPGME maintains its soot-reducing effectiveness even in environments with excessive oxygen, suggesting that its mechanism of action extends beyond merely providing additional oxygen for combustion [2].

Fundamental Principles of Optical Diagnostics

Natural Luminosity Imaging

Natural flame luminosity imaging captures the broadband light emitted during combustion processes without requiring external illumination sources. This luminosity primarily originates from two distinct phenomena: chemiluminescence from excited-state radical species and thermal radiation from incandescent soot particles [3]. The chemiluminescence component typically manifests in the blue region of the spectrum and arises from electronically excited radicals formed during chemical reactions, including CH* (431.5 nm), C₂* (516.5 nm), CH₂O* (512-514 nm), and CO₂* (broadband emission from 340 to over 650 nm) [3]. These radical species are predominantly present in the flame front regions and provide valuable indicators of heat release rates and combustion completeness [3].

As combustion progresses, the spectral characteristics of natural luminosity typically shift from blue to yellow, indicating the transition from chemiluminescence-dominated radiation to soot incandescence [3]. This color transition provides a qualitative visual indicator of soot formation dynamics during combustion. The intensity of natural luminosity associated with soot incandescence depends on several factors, including soot volume fraction, particle temperature, and the number density of soot particles [4]. It is important to note that while natural luminosity imaging provides valuable qualitative information about soot distribution and combustion characteristics, quantitative interpretation requires careful calibration and consideration of various factors including optical system characteristics and temperature effects [4].

OH Chemiluminescence

OH chemiluminescence refers specifically to the light emission from electronically excited hydroxyl radicals (OH*) formed during combustion processes, typically at approximately 306.4 nm in the ultraviolet spectrum [3]. These excited radicals are produced through chemical reactions in high-temperature flame regions and subsequently decay to their ground state, emitting photons in the process. The detection mechanism for OH chemiluminescence typically involves intensified CCD cameras equipped with appropriate bandpass filters that isolate the specific wavelength of interest while rejecting background radiation from other sources [4].

In combustion diagnostics, OH chemiluminescence serves as an important marker for high-temperature heat release and flame stabilization. The presence and intensity of OH* signals provide insights into the flame front structure and combustion efficiency [4]. In particular, OH chemiluminescence imaging has been effectively employed to determine the flame lift-off length in diesel sprays—the distance from the injector nozzle to the location where a stable diffusion flame establishes [4]. This parameter significantly influences air entrainment upstream of the combustion zone and consequently affects soot formation processes [4].

Table 1: Key Radical Species Detected Through Chemiluminescence in Combustion Diagnostics

| Radical Species | Peak Wavelength (nm) | Significance in Combustion |

|---|---|---|

| OH* | 306.4 | Marker for high-temperature heat release and flame front |

| CH* | 431.5 | Indicator of heat release rate and combustion efficiency |

| C₂* | 516.5 | Associated with fuel-rich zones and soot precursors |

| CH₂O* | 512-514 | Formed during low-temperature oxidation processes |

| CO₂* | 340-650 (broadband) | Product of complete combustion |

Experimental Setup and Configuration

Optical Engine Configuration

Optical investigations of TPGME combustion require specialized engine platforms that provide sufficient optical access to combustion chambers while maintaining realistic engine thermodynamic conditions. The most common approach utilizes Bowditch piston designs where an elongated piston incorporates a quartz window to allow visualization of the combustion chamber through a mirror arrangement [2]. Additionally, quartz cylinder liners may be implemented to provide lateral optical access for comprehensive three-dimensional visualization of combustion processes [2].

A typical optical engine configuration for TPGME combustion diagnostics should include several key components. The engine geometry should maintain a realistic compression ratio and combustion chamber geometry to ensure representative in-cylinder flow fields and thermodynamic conditions [2]. The fuel injection system must replicate production engine specifications, utilizing common-rail injection systems with capable injector drivers that enable precise control over injection timing, pressure, and multiple-injection strategies [2]. For experimental consistency, optical engines are often operated in skip-fire mode (e.g., one fired cycle followed by nine motored cycles) to manage thermal loads on optical components and prevent excessive window fouling [2].

Table 2: Typical Optical Engine Specifications for TPGME Combustion Studies

| Parameter | Specification | Remarks |

|---|---|---|

| Engine Type | Single-cylinder light-duty diesel | Bowditch piston design |

| Bore × Stroke | Typically 80-120 mm × 90-150 mm | Matched to production engine geometry |

| Compression Ratio | 13.5-16.0 | Slightly reduced for optical access |

| Optical Access | Quartz piston window + quartz liner | Multiple viewing directions |

| Injection System | Common-rail with solenoid injectors | Production-equivalent pressure ratings |

| Operating Mode | Skip-fire (1:9 fired:motored) | Manages thermal loading on windows |

Fuel System and TPGME Blending

The investigation of TPGME as a fuel additive requires careful preparation of fuel blends with precise composition control. TPGME is typically blended with conventional diesel fuel at concentrations ranging from 10% to 20% by volume, based on research demonstrating optimal soot reduction at these concentrations [1] [2]. When preparing TPGME-diesel blends, researchers should note that TPGME has a lower vapor pressure compared to conventional diesel fuel, which may necessitate mild heating (typically 40-50°C) to ensure proper atomization and mixing [1].

The fuel injection system must be compatible with oxygenated fuels, and researchers should monitor potential changes in injection characteristics resulting from differences in fuel properties between TPGME blends and neat diesel. Aged injectors may exhibit different response characteristics compared to new injectors, including prolonged injection duration and increased fuel dribbling after injection events [2]. These effects should be quantified through Mie-scattering imaging of liquid phase fuel sprays prior to combustion experiments [2].

Detailed Experimental Protocols

Natural Luminosity Imaging Protocol

Natural luminosity imaging provides a straightforward method for visualizing combustion characteristics and qualitatively assessing soot distribution in optical engine experiments. The following protocol outlines the standard procedure for acquiring and analyzing natural luminosity data in TPGME combustion studies:

Camera Configuration: Employ a high-speed color camera (minimum 10,000 frames per second) with appropriate spatial resolution (typically 512 × 512 pixels or higher) to adequately resolve flame structures. Set exposure time to 10-50 microseconds to prevent saturation while capturing sufficient signal. For color imaging, ensure the camera white balance is calibrated using a standard source before experiments [3].

Optical Setup: Position the camera to capture the complete combustion chamber through the optical piston or liner windows. Use a wide-angle lens (typically 50-100 mm focal length) to maximize field of view. No additional optical filters are required for basic natural luminosity imaging, though neutral density filters may be necessary to prevent sensor saturation at higher engine loads [2].

Synchronization and Timing: Synchronize camera acquisition with engine position using an encoder signal. Set acquisition to begin before pilot injection and continue through the complete combustion cycle. For statistical significance, capture a minimum of 10-15 consecutive combustion cycles at each operating condition [2] [3].

Image Processing: Subtract background images acquired during motored operation from fired images to correct for fixed pattern noise. Apply flat-field correction to compensate for potential non-uniformities in optical transmission. Convert color images to grayscale for quantitative intensity analysis, or maintain color information for spectral reconstruction approaches [3].

The following workflow diagram illustrates the complete natural luminosity imaging protocol:

OH Chemiluminescence Imaging Protocol

OH chemiluminescence imaging provides specific information about high-temperature reaction zones and flame stabilization. The following protocol details the methodology for OH* detection in TPGME combustion experiments:

Imaging System Configuration: Utilize an intensified high-speed CCD camera capable of detecting UV radiation. Equip the camera with a lens-coupled intensifier providing sufficient gain (typically 60-80% of maximum) to detect the relatively weak OH* signals. Mount an interference filter (center wavelength: 310 ± 5 nm, FWHM: 10 ± 2 nm) in front of the camera lens to selectively transmit OH* emission while blocking other wavelengths [4].

Camera Positioning and Alignment: Position the camera with a clear view of the combustion chamber through UV-transparent quartz windows. Use a UV-sensitive lens (focal length 85-105 mm) with appropriate aperture setting (typically f/2.8-f/4) to balance light collection and depth of field. Precisely align the camera to capture the region of interest, particularly focusing on fuel spray regions where flame stabilization occurs [4].

Synchronization and Timing: Synchronize image acquisition with the engine cycle using the encoder signal. Program the camera to acquire images at specific crank angles relative to injection timing, with particular emphasis on the period during and immediately after main injection. Set intensifier gate width to 1-5 crank angle degrees depending on engine speed to adequately resolve temporal evolution of OH* fields [4].

Image Processing and Analysis: Subtract background images acquired during non-combustion cycles from OH* images. Normalize intensity values using a reference source if quantitative comparisons are required. For flame lift-off length determination, identify the closest region of significant OH* chemiluminescence to the injector nozzle for each spray plume, excluding the initial ignition period [4].

The experimental setup for OH chemiluminescence measurements can be visualized as follows:

Data Analysis Methods

Natural Luminosity Processing

The analysis of natural luminosity images provides insights into combustion evolution and qualitative soot distribution. The standard analysis approach involves several processing steps. First, temporal profiling of integrated luminosity intensity is performed by summing pixel values across each image sequence to generate a curve of total natural luminosity versus crank angle, which correlates with heat release rate and soot formation dynamics [2]. Second, flame area calculation determines the spatial extent of combustion by applying a threshold to binarize images and calculating the resulting area, providing information on flame spread and stabilization [3].

For more advanced analysis, hyperspectral reconstruction techniques can be applied to conventional RGB natural luminosity images to extract spectral information about specific chemiluminescence species. The Physically Plausible Spectral Reconstruction approach uses convolutional neural networks to reconstruct hyperspectral images from RGB data, enabling identification of CH, CH₂O, C₂, and CO₂ signals from standard color images [3]. This method has demonstrated reconstruction errors of less than 1% compared to raw images in red, green, and blue channels when properly implemented [3].

OH Chemiluminescence Analysis

The analysis of OH chemiluminescence images focuses on quantifying flame stabilization parameters and reaction zone structure. The primary metric derived from OH* imaging is the flame lift-off length, determined by identifying the axial distance from the injector nozzle to the closest region of significant OH* chemiluminescence along each spray plume [4]. This measurement should be performed during the quasi-steady period of combustion, excluding the initial ignition and late combustion phases. Statistical analysis should include measurements from multiple engine cycles (minimum 10) and across all visible spray plumes to account for cycle-to-cycle and hole-to-hole variations [4].

Additional analysis of OH* image sequences can provide information on temporal evolution of high-temperature reaction zones. By tracking the progression and spatial distribution of OH* signals throughout the combustion process, researchers can assess combustion completeness and identify potential regions of over-leaning or incomplete combustion. The integrated OH* intensity has also been correlated with local heat release rates under certain conditions, providing a complementary measurement to pressure-derived heat release analysis [4].

Table 3: Key Parameters Extractable from OH Chemiluminescence Imaging

| Parameter | Extraction Method | Significance in Combustion Analysis |

|---|---|---|

| Flame Lift-off Length | Distance to first significant OH* signal | Determines air entrainment and soot formation |

| OH* Field Area | Pixel count above intensity threshold | Indicates extent of high-temperature regions |

| OH* Intensity Distribution | Radial or spatial profiling | Identifies reaction zone structure and uniformity |

| Temporal Evolution | Crank angle-resolved intensity tracking | Correlates with heat release rate and combustion phasing |

Application to TPGME Combustion Analysis

The application of optical diagnostics to TPGME combustion has revealed several important characteristics of this oxygenated fuel additive. Research has demonstrated that TPGME exhibits a significant soot reduction effect compared to conventional diesel fuel, even when accounting for its oxygen content [1] [2]. Natural luminosity imaging has visually confirmed that TPGME blends produce substantially less yellow luminosity associated with soot incandescence compared to neat diesel fuel across various operating conditions [2].

OH chemiluminescence studies have provided insights into the mechanistic behavior of TPGME combustion. The flame lift-off length for TPGME blends shows a complex dependence on operating conditions, with more pronounced differences from conventional diesel at medium loads compared to low-load conditions [2] [4]. This suggests that the effectiveness of TPGME as a soot reducer may be more closely related to its influence on fuel-rich core combustion processes rather than simply increasing global oxygen availability [4].

The combination of natural luminosity and OH chemiluminescence imaging has further revealed that the spatial distribution of combustion changes with TPGME addition. Both the size and intensity of high-temperature reaction zones, as indicated by OH* signals, and the subsequent soot formation regions, visualized through natural luminosity, appear more distributed and less concentrated with TPGME blends compared to conventional diesel fuel [2]. This altered spatial characteristic likely contributes to the observed emission benefits by promoting more uniform combustion and reducing local fuel-rich zones that typically lead to soot formation.

Safety and Compliance Considerations

Optical engine laboratories present unique safety considerations that must be addressed in experimental protocols. The combination of high-speed rotating equipment, high-pressure fuel systems, and intense light sources requires comprehensive safety procedures. Eye protection is essential when working with optical engines, particularly when using laser-based diagnostics or observing combustion processes directly. Appropriate laser safety goggles should be selected based on the specific wavelength of any employed lasers [3].

TPGME handling requires standard chemical safety precautions. While TPGME is generally considered to have low toxicity compared to many other chemical compounds, appropriate personal protective equipment including safety glasses, gloves, and lab coats should be worn when handling TPGME or preparing fuel blends [1] [5]. Adequate ventilation should be maintained in areas where fuel blending is performed, and all fuel transfer should be conducted using approved containers and procedures to prevent spills or vapor accumulation [5].

Experimental documentation should include detailed records of fuel blend compositions, injection parameters, and operating conditions to ensure reproducibility and compliance with research protocols. All safety procedures should be reviewed and approved by appropriate institutional safety committees before conducting experiments, and researchers should be trained in emergency procedures specific to optical engine laboratories, including fuel spill response and fire suppression methods.

Conclusion

The application of natural luminosity and OH chemiluminescence imaging provides valuable insights into the combustion characteristics of TPGME as a fuel additive in optical engines. These optical diagnostics have confirmed the significant soot reduction potential of TPGME and have begun to elucidate the mechanisms through which this reduction occurs. The protocols outlined in this document provide researchers with standardized methods for conducting such investigations, ensuring comparable results across different experimental facilities.

Future work in this area should focus on expanding the application of hyperspectral reconstruction techniques to better quantify chemiluminescence from specific radical species during TPGME combustion. Additionally, the combination of natural luminosity and OH chemiluminescence with complementary techniques such as laser-induced incandescence for soot quantification and planar laser-induced fluorescence for species concentration measurements would provide a more comprehensive understanding of TPGME's effects on combustion processes. Such fundamental knowledge is essential for optimizing fuel formulation and injection strategies to maximize the emission reduction benefits of oxygenated additives like TPGME in future combustion systems.

References

- 1. Experimental and kinetic modeling study of the shock tube ... [sciencedirect.com]

- 2. Effects of Injector Aging and TPGME as a Fuel Additive [mdpi.com]

- 3. Hyperspectral image reconstruction from colored natural flame... [nature.com]

- 4. Flame lift-off length and soot production of oxygenated ... [sciencedirect.com]

- 5. Multi-dimensional in vitro bioactivity profiling for grouping ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Jet-Stirred Reactor Oxidation of Tripropylene Glycol Monomethyl Ether (TPGME)

Chemical Background and Introduction

Tripropylene glycol monomethyl ether (TPGME), with CAS number 20324-33-8, is an oxygenated ether compound that has gained significant attention as a promising soot-reducing additive for diesel fuels and as a potential bio-derived fuel component. Its molecular formula is C₁₀H₂₂O₄, with a molecular weight of 206.28 g/mol and a boiling point of 270.8°C at atmospheric pressure [1]. TPGME's chemical structure contains three ether linkages and an alcoholic functional group, with primary, secondary, and tertiary C-H bonds distributed throughout its molecular framework [2]. This unique combination of structural features makes TPGME both kinetically interesting and challenging from a combustion modeling perspective.

The interest in TPGME within the combustion research community stems from several key factors. As a long-chain oxygenated compound, TPGME has demonstrated significant potential to reduce particulate matter (PM) emissions from direct injection compression ignition engines [2] [3]. This soot-reduction capability is attributed to its high oxygen content (approximately 31% by weight), which promotes more complete combustion and suppresses the formation of soot precursors. Additionally, TPGME's favorable cetane number and structural characteristics make it a candidate for partial or complete replacement of conventional diesel fuel [2]. From a fundamental combustion chemistry perspective, understanding TPGME's oxidation behavior across a wide temperature range is crucial for developing accurate kinetic models that can predict its combustion characteristics and emissions-reduction potential in practical applications.

Experimental Setup and Apparatus

Jet-Stirred Reactor System Configuration

The jet-stirred reactor (JSR) is an ideal experimental apparatus for studying fuel oxidation kinetics under well-controlled conditions due to its excellent thermal homogeneity and uniform species concentration. The JSR used for TPGME oxidation studies typically consists of a spherical fused silica reactor with a volume of approximately 85 cm³, which can be heated to temperatures up to 1350 K using external electrical heaters [2] [3]. The reactor features four nozzles for introducing gases and vaporized fuel, creating high-velocity jets that ensure perfect mixing within the reactor volume. The spherical design and jet-induced turbulence minimize temperature gradients (typically less than 10 K) and concentration gradients, enabling the collection of kinetic data unaffected by transport phenomena.

The fuel delivery system consists of a high-performance liquid chromatography (HPLC) pump that precisely meters liquid TPGME to an in-house atomizer-vaporizer assembly. In this assembly, nitrogen is used as both an atomizing and carrier gas to create a fine aerosol of the fuel, which is subsequently vaporized before entering the reactor [2]. The oxygen-nitrogen mixture is introduced separately through dedicated lines to prevent any premature oxidation reactions before the reactants reach the reactor volume. This separation is critical for obtaining accurate oxidation data, particularly at lower temperatures where pre-reaction could significantly alter the initial fuel concentration. All feed lines and the vaporizer assembly are maintained at temperatures sufficient to prevent condensation (typically 150-200°C above the fuel's boiling point), ensuring complete vaporization of TPGME before it enters the reaction zone.

Safety Considerations

Working with TPGME in high-temperature reactor systems requires careful attention to safety protocols. TPGME has a flash point of 117.6°C and can form combustible mixtures with air at elevated temperatures [1]. Appropriate explosion-proof equipment and ventilation systems should be installed to handle any potential fuel vapors. The high-temperature sections of the apparatus must be properly insulated to prevent accidental contact, and pressure relief devices should be installed to protect against over-pressurization. Personal protective equipment including heat-resistant gloves, safety glasses, and lab coats should be worn during operation. Given the complex chemistry involved, researchers should also be prepared for the formation of toxic intermediate species such as carbon monoxide and formaldehyde, necessitating the use of appropriate gas detection systems and adequate laboratory ventilation.

Experimental Protocols and Operating Conditions

Reactor Operating Parameters

Establishing consistent and well-documented operating conditions is essential for obtaining reproducible JSR oxidation data for TPGME. The following parameters should be carefully controlled and monitored throughout the experimental campaign:

Table 1: Standard JSR Operating Conditions for TPGME Oxidation Studies

| Parameter | Value/Range | Units | Remarks |

|---|---|---|---|

| Temperature Range | 530-1280 | K | Covers low-to high-temperature oxidation regimes |

| Pressure | 1.0 | atm | Atmospheric pressure operation |

| Residence Time | 0.07 | s | Fixed at 70 ms for most studies |

| TPGME Concentration | 1000 | ppm | In the reactant mixture |

| Equivalence Ratios (Φ) | 0.5, 1.0, 2.0 | - | Represents lean, stoichiometric, and rich conditions |

| Diluent Gas | Nitrogen | - | Balance gas in reactant mixture |

| Total Flow Rate | ~6.0 | L/min | Maintains 70 ms residence time |

The experimental workflow for JSR oxidation studies involves systematic investigation across the temperature range at different equivalence ratios. The following diagram illustrates the key stages in the experimental procedure:

Figure 1: Experimental workflow for TPGME oxidation studies in a jet-stirred reactor

Fuel Preparation and Handling

TPGME should be stored in a cool, dry place away from direct sunlight and ignition sources. Prior to experiments, the fuel should be analyzed for purity using gas chromatography, as impurities can significantly affect oxidation kinetics. For preparing the fuel stream, the HPLC pump should be calibrated to deliver TPGME at the required flow rate to achieve the desired concentration in the reactor. Given TPGME's relatively high boiling point (270.8°C), the vaporizer must be maintained at a temperature sufficiently high to ensure complete vaporization (typically 200°C or higher) [1]. The fuel lines between the vaporizer and reactor should be trace-heated to approximately 150°C above the boiling point to prevent condensation. The nitrogen carrier gas flow should be optimized to achieve stable operation of the atomizer-vaporizer assembly, typically requiring a pressure of 20-30 psig at the atomizer.

Analytical Methods and Data Collection

Species Quantification Techniques

Analysis of chemical species during TPGME oxidation requires multiple analytical techniques to cover the wide range of reactants, intermediates, and products. The following approaches are commonly employed:

Gas Chromatography with Flame Ionization Detection (GC-FID): Used for quantification of hydrocarbon species including unreacted TPGME, ethylene, propene, 1-butene, and other partially oxidized hydrocarbons. The GC should be equipped with a capillary column suitable for separating C1-C6 hydrocarbons and oxygenates.

Gas Chromatography with Mass Spectrometry (GC-MS): Provides definitive identification of reaction intermediates through mass spectral analysis. This is particularly important for confirming the identity of isomer-specific compounds and unexpected reaction products.

Fourier Transform Infrared Spectroscopy (FTIR): Employed for quantification of formaldehyde, carbon monoxide, carbon dioxide, and water. FTIR offers the advantage of real-time monitoring and is particularly sensitive to these key oxidation products.

Online Mass Spectrometry: Allows real-time monitoring of selected species with high time resolution, enabling rapid screening of reactor conditions and detection of transient species.

Calibration of all analytical instruments should be performed using certified standard mixtures with known concentrations traceable to primary standards. For quantitative analysis, internal standards (such as argon or methane) can be used to account for fluctuations in flow rates and instrument sensitivity.

Data Collection Protocol

Data collection should follow a systematic approach to ensure comprehensive coverage of experimental conditions and reproducibility:

- System stabilization: After setting each temperature condition, allow the system to stabilize for at least three residence times (210 ms) before collecting data.

- Background measurement: Collect blank spectra at each temperature using only nitrogen and oxygen flows without fuel.

- Sample collection: Acquire multiple samples (minimum n=3) at each condition to assess reproducibility.

- Reference standards: Analyze calibration standards before and after each experimental run to verify instrument response.

- Data recording: Document all operating parameters including temperatures, flow rates, pressures, and any observations of system behavior.

Data Interpretation and Kinetic Analysis

Key Oxidation Products and Trends

Analysis of TPGME oxidation in a JSR reveals the formation of numerous intermediate species that provide insight into the underlying reaction mechanisms. The major observed species include global reactants and products (O₂, CO, CO₂, H₂O), along with several soot precursor species such as ethylene (C₂H₄), propene (C₃H₆), acetylene (C₂H₂), allene (C₃H₄), 1-butene (C₄H₈), propyne (C₃H₄), and 1,3-butadiene (C₄H₆) [2] [3]. The concentration profiles of these species as functions of temperature and equivalence ratio provide crucial validation targets for kinetic models.

Table 2: Major Species Observed During TPGME Oxidation in a JSR

| Species Category | Specific Compounds | Temperature Range for Detection (K) | Remarks |

|---|---|---|---|

| Reactants | O₂, TPGME | 530-1280 | O₂ consumption increases with temperature |

| Major Products | CO, CO₂, H₂O | 600-1280 | CO shows characteristic bell-shaped curve |

| C1-C3 Intermediates | CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₆, CH₂O | 600-1280 | C₂H₄ and C₃H₆ are dominant intermediates |

| C4+ Intermediates | 1-C₄H₈, 1,3-C₄H₆, C₃H₄ (allene & propyne) | 700-1100 | Mostly observed at intermediate temperatures |

| Oxygenates | CH₂O, CH₃CHO, other carbonyls | 600-1100 | Formaldehyde is most abundant oxygenate |

The concentration profiles reveal several important features of TPGME oxidation. At low temperatures (below 750 K), fuel consumption is minimal, with only small amounts of oxygenated intermediates detected. In the intermediate temperature range (750-950 K), significant fuel decomposition occurs, accompanied by the formation of C1-C4 hydrocarbon intermediates and oxygenated species. In the high-temperature regime (above 950 K), the system approaches complete oxidation, with CO and CO₂ becoming the dominant carbon-containing products. A notable finding from TPGME JSR studies is the absence of negative temperature coefficient (NTC) behavior, which distinguishes it from many conventional hydrocarbons and suggests unique features in its low-temperature oxidation mechanism [2].

Comparison with Kinetic Modeling

The experimental data from JSR studies of TPGME oxidation serve as critical validation targets for detailed chemical kinetic models. Initial modeling efforts using existing kinetic mechanisms revealed significant discrepancies, particularly in predicting low-temperature reactivity [2]. These models erroneously predicted NTC behavior that was not observed experimentally, indicating shortcomings in the representation of TPGME's low-temperature oxidation pathways. Subsequent model improvements focused on updating the low-temperature reaction kinetics and the base C0-C4 mechanism using recent kinetic insights, which significantly improved predictive capabilities [2] [3].

Key reactions in TPGME oxidation include:

- H-atom abstraction from various sites on the TPGME molecule by OH, HO₂, and CH₃ radicals

- Unimolecular decomposition pathways, particularly at higher temperatures

- Peroxy radical isomerization and decomposition reactions that govern low-temperature reactivity

- β-scission reactions of alkoxy radicals that lead to characteristic product distributions

The updated kinetic model demonstrates improved capability to rationalize the formation of all measured species, including the soot precursor compounds, across the entire temperature range and at all equivalence ratios studied [3]. This agreement between experimental data and model predictions provides greater confidence in using the model to simulate TPGME oxidation under conditions relevant to practical combustion devices.

Troubleshooting and Optimization

Common Experimental Issues

Incomplete Vaporization: Given TPGME's high boiling point, incomplete vaporization can occur if vaporizer temperature is insufficient. This manifests as unstable species concentrations and unexpected temperature dependencies. Solution: Increase vaporizer temperature to 200°C or higher and verify complete vaporization by examining reactor inlet conditions.